![molecular formula C14H12O2 B083965 2-([1,1'-Biphenyl]-2-yl)acetic acid CAS No. 14676-52-9](/img/structure/B83965.png)
2-([1,1'-Biphenyl]-2-yl)acetic acid
Descripción general
Descripción
2-([1,1'-Biphenyl]-2-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tyrosinase Inhibitors : Biphenyl-based compounds, including derivatives of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylate, have shown significant anti-tyrosinase activities. These activities are comparable to the standard inhibitor kojic acid, highlighting their potential in clinical treatments for hypertension and inflammation (Kwong et al., 2017).
Acute Toxicity and Biological Activities : Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to 2-([1,1'-Biphenyl]-2-yl)acetic acid, have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds are generally non-toxic and have been explored for their effects on the body of experimental animals (Salionov, 2015).
Electrochemical Hybridization Sensor : A derivative of 2-(1,1'-Biphenyl]-2-yl)acetic acid, specifically poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), has been used in electrochemical hybridization sensors. These sensors demonstrate sensitivity and specificity in detecting single and double strand state oligonucleotides, indicating their potential in biological and medical diagnostics (Cha et al., 2003).
Anti-inflammatory Activity : Compounds synthesized from biphenyl-4-carboxylic acid have shown significant anti-inflammatory activity. This includes derivatives like 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, indicating potential pharmaceutical applications in managing inflammation (Deep et al., 2010).
Synthesis and Characterization : Research has been conducted on the synthesis and structural characterization of disubstituted biphenyl derivatives like biphenyl-4,4′-diacetic acid. These studies focus on understanding the molecular structure and thermal characteristics, which are essential for developing new materials and compounds (Sienkiewicz-Gromiuk et al., 2014).
Xanthine Oxidase Inhibitory Studies : Transition metal complexes of novel amino acid bearing Schiff base ligand, including those derived from this compound, have been shown to possess antioxidant properties and selective xanthine oxidase inhibitory activities. This suggests their potential in treating diseases related to oxidative stress (Ikram et al., 2015).
Mecanismo De Acción
Target of Action
2-([1,1’-Biphenyl]-2-yl)acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzyme Cathepsin L1 in humans . This enzyme plays a crucial role in various biological processes, including protein degradation and turnover, antigen processing, and apoptosis .
Mode of Action
Felbinac interacts with its target, Cathepsin L1, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. By reducing the levels of these compounds, Felbinac effectively alleviates symptoms associated with inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Felbinac is the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins. By inhibiting the enzyme Cathepsin L1, Felbinac reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .
Pharmacokinetics
Like most nsaids, it is expected to be rapidly absorbed after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of Felbinac require further investigation.
Result of Action
The primary result of Felbinac’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Felbinac effectively reduces the symptoms associated with conditions such as rheumatic pain, arthritic pain, and pain caused by soft tissue injury .
Action Environment
The action, efficacy, and stability of Felbinac can be influenced by various environmental factors. For instance, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other drugs can influence the metabolism and excretion of Felbinac, potentially leading to drug-drug interactions
Análisis Bioquímico
Biochemical Properties
2-([1,1’-Biphenyl]-2-yl)acetic acid is known to interact with various enzymes, proteins, and other biomolecules . It is soluble in DMSO, making it suitable for use in various biochemical reactions
Cellular Effects
It is known to interact with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors . This suggests that 2-([1,1’-Biphenyl]-2-yl)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that acetate, a related compound, plays a key role in metabolism, epigenetics, and oncogenesis
Propiedades
IUPAC Name |
2-(2-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABLWXCWUIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294739 | |
| Record name | 2-Biphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-52-9 | |
| Record name | 2-Biphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-([1,1'-Biphenyl]-2-yl)acetic acid in the synthesis of 9-phenanthrols, and why is this significant?
A1: this compound serves as a crucial starting material in the synthesis of 9-phenanthrols. The research paper [] describes a two-step process:
Q2: What does the research suggest about the potential biological activity of the synthesized 9-phenanthrols?
A2: The research paper [] reports that the synthesized 9-phenanthrols exhibit cytotoxic activity against HepG2 cells (a human liver cancer cell line) in a dose-dependent manner. Specifically, ten of the synthesized compounds demonstrated over 70% inhibition of HepG2 cell viability at a concentration of 100 μM after 24 hours of treatment. This finding suggests that 9-phenanthrols, and by extension, their precursor this compound derivatives, hold promise as potential anticancer agents. Further research is needed to investigate their specific mechanisms of action, efficacy in other cancer models, and potential for development into therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
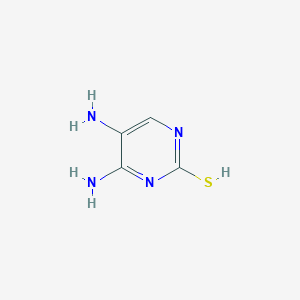


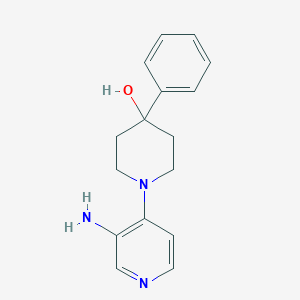
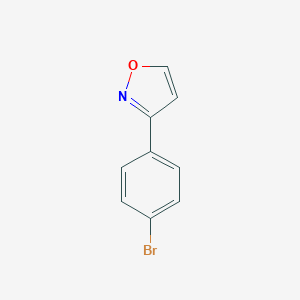
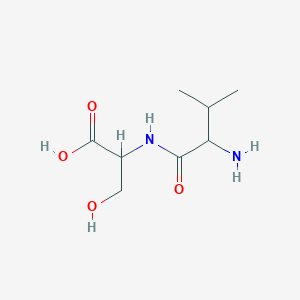
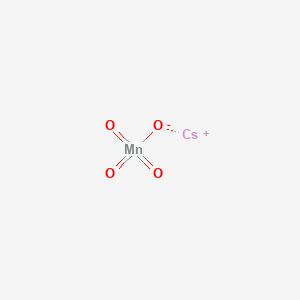


![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
